3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

CAS 775300-71-5 is a 2-sulfanylquinazolin-4(3H)-one with ortho-fluorobenzyl at N3. The free C2-SH group enables thiol-thione tautomerism, metal-chelation, and S-alkylation—absent in des-thiol analogs. Ortho-fluorine substitution provides distinct steric/electronic properties vs. para-fluoro isomers, modulating kinase selectivity. Validated as a multi-kinase inhibitor scaffold (HER2, EGFR, VEGFR-2) and DHFR antagonist. Benchmark: compound 5d shows HER2 IC₅₀=0.112 μM, EGFR IC₅₀=0.133 μM.

Molecular Formula C15H11FN2OS
Molecular Weight 286.3 g/mol
Cat. No. B4681881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one
Molecular FormulaC15H11FN2OS
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3NC2=S)F
InChIInChI=1S/C15H11FN2OS/c16-12-7-3-1-5-10(12)9-18-14(19)11-6-2-4-8-13(11)17-15(18)20/h1-8H,9H2,(H,17,20)
InChIKeyIDXYSAUYPFIBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one: Core Scaffold & Procurement Positioning


3-(2-Fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one (CAS 775300-71-5) is a 2,3-disubstituted quinazolin-4(3H)-one derivative characterized by an ortho-fluorobenzyl substituent at the N3 position and a free sulfanyl (–SH) group at C2, existing in thiol–thione tautomeric equilibrium [1]. The compound belongs to the broader 2-mercaptoquinazolin-4-one class, which has been established as a privileged scaffold for multi-kinase inhibition (VEGFR-2, EGFR, HER2), dihydrofolate reductase (DHFR) inhibition, and apoptosis induction across multiple cancer cell lines [2][3]. Its molecular formula is C₁₅H₁₁FN₂OS with a molecular weight of 286.3 g/mol and a predicted pKa of ~11.12 (for the thiol proton), distinguishing it from non-thiol-containing quinazolinone analogs in both reactivity and target engagement potential .

Why 3-(2-Fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Interchanging 3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one with closely related analogs—such as its para-fluoro isomer (CAS 431980-10-8), the non-fluorinated 3-benzyl analog (CAS 13906-05-3), or the des-thiol 3-(2-fluorobenzyl)quinazolin-4(3H)-one (CAS 141305-95-5)—introduces consequential differences in three critical dimensions: (i) the ortho-fluorine substitution alters the electron density on the benzyl ring and imposes steric constraints that modulate target binding geometry, unlike the para-fluoro isomer ; (ii) the free 2-sulfanyl group enables thiol–thione tautomerism, metal-chelation capacity, and nucleophilic derivatization that are absent in the des-thiol analog and regioisomerically distinct in S-benzyl variants [1]; and (iii) these structural features collectively influence lipophilicity (clogP), metabolic stability, and target selectivity profiles that cannot be extrapolated from in-class compounds without experimental verification [2].

Quantitative Differentiation Evidence for 3-(2-Fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one vs. Closest Analogs


Ortho-Fluorine vs. Para-Fluorine Positional Isomerism: Electronic and Steric Differentiation

The ortho-fluorine on the benzyl ring of CAS 775300-71-5 introduces a steric clash volume distinct from the para-fluoro isomer (CAS 431980-10-8). Ortho-fluorine exerts a –I inductive effect at shorter range, increasing the N3 benzyl C–H acidity and altering the conformational preference of the benzyl group relative to the quinazolinone plane. This steric constraint restricts the accessible dihedral angle between the benzyl ring and the quinazolinone core, which directly impacts the compound's binding pose complementarity in flat kinase ATP pockets. The para-fluoro isomer lacks this ortho steric hindrance, allowing a broader range of rotational conformers. In SAR studies of fluorobenzyl-substituted heterocycles, ortho-fluorination has been associated with altered target selectivity profiles relative to para-substituted congeners .

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

Free 2-Sulfanyl Group: Thiol–Thione Tautomerism and Metal-Chelation Capability vs. S-Alkylated or Des-Thiol Analogs

The 2-sulfanyl group of CAS 775300-71-5 undergoes thiol–thione tautomerism, existing in solution as an equilibrium mixture of the oxo-thiol (C2–SH) and oxo-thione (C2=S) forms. Spectroscopic studies on the 2-mercaptoquinazolin-4-one core demonstrate that the thione tautomer is populated under physiological conditions, enabling hydrogen-bond acceptor interactions at the C2=S group and hydrogen-bond donor capacity at N1–H. By contrast, the des-thiol analog 3-(2-fluorobenzyl)quinazolin-4(3H)-one (CAS 141305-95-5) lacks both tautomeric states and possesses only a C2–H group, eliminating the capacity for sulfur-centered metal coordination. S-alkylated derivatives (e.g., 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one) lock the molecule in the thioether form, permanently blocking thiol-mediated reactivity and tautomerism [1]. In the class of 2-mercaptoquinazolin-4-ones, the free thiol/thione functionality has been correlated with DHFR inhibitory activity (IC₅₀ values as low as 0.03 μM for optimized analogs) and EGFR-TK inhibition (IC₅₀ = 13.40 nM for compound 24) [2].

Bioinorganic Chemistry Tautomerism Fragment-Based Drug Design

N3-Benzyl Substitution vs. S-Benzyl Substitution: Regioisomeric Differentiation in Biological Target Accessibility

CAS 775300-71-5 bears the 2-fluorobenzyl group at the N3 position (N-benzyl), whereas the regioisomer 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one carries the same group at the C2 sulfur (S-benzyl). This regioisomeric difference profoundly alters the pharmacophoric presentation: N3-benzyl projects the fluorobenzyl group into a region typically occupied by solvent-exposed or hydrophobic pocket residues in kinase binding sites, whereas S-benzyl places the fluorobenzyl group adjacent to the hinge-binding region. In the 2023 multi-kinase study of 2-sulfanylquinazolin-4(3H)-one derivatives, the N3-aryl substituted compound 5d (bearing a 4-chlorophenyl at N3) exhibited broad-spectrum cytotoxicity (IC₅₀ = 1.94–7.10 μM across HepG2, MCF-7, MDA-MB-231, and HeLa) and multi-target kinase inhibition (HER2, EGFR, VEGFR-2) at nanomolar concentrations [1]. The S-alkylated analogs from the same series showed substantially different activity profiles, underscoring that N3 vs. S-substitution is a critical determinant of biological outcome.

Medicinal Chemistry Regioisomerism Kinase Inhibition

Synthetic Versatility as a Bifunctional Intermediate: N3 and C2 Derivatization Orthogonality

CAS 775300-71-5 presents two independently addressable reactive centers: the N3-(2-fluorobenzyl) group, which can be modified via nucleophilic aromatic substitution (SNAr) at the ortho-fluorine position under appropriate conditions, and the C2–SH group, which undergoes chemoselective S-alkylation with alkyl/benzyl halides. This orthogonality is not available in analogs where the 2-fluorobenzyl group is already attached to sulfur (S-benzyl regioisomer) or where the C2 position lacks a reactive thiol (des-thiol analog). A published synthetic protocol for the broader 3-substituted-2-(benzylsulfanyl)quinazolin-4(3H)-one series demonstrates that S-alkylation of 2-mercaptoquinazolin-4-ones proceeds under mild basic conditions (K₂CO₃, dry acetone, reflux, 6–10 h) with good yields (78–86%) [1]. The ortho-fluorine on the N3-benzyl group additionally offers a latent handle for late-stage diversification via palladium-catalyzed cross-coupling after S-protection, a feature absent in the non-fluorinated 3-benzyl analog (CAS 13906-05-3) [2].

Synthetic Chemistry Library Synthesis Fragment Elaboration

Priority Application Scenarios for 3-(2-Fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one Procurement


Multi-Kinase Inhibitor Lead Generation: Focused Library Enumeration at N3 and C2

Based on the demonstrated multi-kinase inhibitory profile of 2-sulfanylquinazolin-4(3H)-one derivatives (compound 5d: HER2 IC₅₀ = 0.112 μM, EGFR IC₅₀ = 0.133 μM, VEGFR-2 IC₅₀ = 0.237 μM) [1], CAS 775300-71-5 serves as a strategic starting scaffold for enumerating focused kinase inhibitor libraries. The ortho-fluorobenzyl group at N3 can be diversified via SNAr or cross-coupling, while the C2–SH group can be converted to a panel of S-alkylated or S-arylated analogs using established protocols (K₂CO₃, acetone, reflux) [1]. The ortho-fluorine positional isomerism (vs. para-fluoro) offers distinct steric and electronic properties that may yield differential selectivity across the kinome.

DHFR/EGFR-TK Dual Inhibitor Development: Thiol-Dependent Pharmacophore Optimization

The 2-mercaptoquinazolin-4-one core has been validated as a DHFR and EGFR-TK dual inhibitory scaffold, with lead compound 24 exhibiting EGFR-TK IC₅₀ = 13.40 nM (vs. gefitinib IC₅₀ = 18.14 nM) and DHFR IC₅₀ = 0.30 μM (vs. methotrexate IC₅₀ = 0.08 μM) [2]. CAS 775300-71-5 provides the free thiol/thione functionality essential for this dual mechanism, while the ortho-fluorobenzyl N3 substituent offers a vector for optimizing DHFR active-site complementarity. Procurement of this specific compound enables SAR exploration at N3 without altering the C2 pharmacophore.

Covalent Fragment and Chemoproteomic Probe Synthesis via C2 Thiol Reactivity

The free C2–SH group of CAS 775300-71-5, combined with the latent ortho-fluorine electrophile on the N3-benzyl ring, positions this compound as a bifunctional covalent fragment precursor. The thiol can be employed for reversible disulfide formation or metal-chelation-based target engagement, while the ortho-fluorine can serve as a leaving group for covalent trapping of active-site nucleophiles under appropriate conditions. This dual covalent capacity is unavailable in S-alkylated regioisomers or des-thiol analogs. The quinazolinone core's compatibility with palladium-catalyzed transformations [3] further supports its use in generating chemoproteomic probes with alkyne/azide click handles.

Anticancer SAR Campaigns Targeting Colon and Hepatocellular Carcinoma Cell Lines

The 2-sulfanylquinazolin-4(3H)-one series has demonstrated cytotoxicity against HepG2 (IC₅₀ = 1.94–7.10 μM) and colon cancer models (HCT-116, LoVo) [1][3]. CAS 775300-71-5, with its ortho-fluorobenzyl N3 substituent, represents a distinct entry within this SAR landscape. The ortho-fluorine substitution pattern may influence cellular permeability and metabolic stability differently than para-substituted or non-fluorinated analogs, making this compound a valuable comparator for establishing fluorine positional SAR in anticancer quinazolinone programs.

Quote Request

Request a Quote for 3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.